1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole
Overview
Description
1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Materials and Propellants :
- Rao et al. (2016) investigated the thermal stability and acoustic fingerprint spectra of nitro-rich 1,2,4-triazoles, highlighting their potential use in propellants and explosives for rocket fuels (Rao, Chaudhary, Kommu, & Sahoo, 2016).
Chemical Synthesis and Reactions :
- Vo (2020) described the synthesis of 1,5-disubstituted 1,2,3-triazoles through a metal-free multi-component reaction, demonstrating the chemical versatility of triazole derivatives (Vo, 2020).
- Ito et al. (1983) explored the preparation of 1-methyl-3-phenyl-1H-1,2,4-triazoles, indicating their utility in synthesizing nitrogen-heterocycles (Ito, Tanaka, Kakehi, Fukuyama, Osawa, & Sayo, 1983).
Antimicrobial Activity :
- Roy, Desai, and Desai (2005) synthesized 1,2,4-triazoles with notable antibacterial activity (Roy, Desai, & Desai, 2005).
- Kumar et al. (2017) studied 1H-1,2,3-triazole derivatives for their antimicrobial efficacy against bacterial and fungal species (Kumar, Veena, Anantha Lakshmi, Kamala, & Sujatha, 2017).
- Gondhani et al. (2013) investigated the antibacterial and antifungal activities of 1,2,4-triazole-3-thione derivatives (Gondhani, Sanghani, Sanja, & Dobariya, 2013).
Crystal Structure and Molecular Properties :
- Wang et al. (2011) and Liu et al. (1999) contributed to the understanding of the crystal structure of 1,2,4-triazole compounds, an essential aspect for their application in material science and chemistry (Wang, Gao, Xu, Wu, & Liu, 2011), (Liu, Chantrapromma, Raj, Fun, Zhang, Xie, Tian, & Ni, 1999).
Detection and Sensing Applications :
- Yan et al. (2017) reported the use of 1,2,3-triazole derivatives as fluorescent sensors for the detection of nitro aromatic compounds (Yan, Ni, Zhao, Sun, Bai, Shi, & Xing, 2017).
Pharmacological Significance :
- Upmanyu et al. (2011) synthesized a series of 1,2,4-triazole derivatives as novel antimicrobial agents, highlighting their potential in pharmaceutical applications (Upmanyu, Kumar, Kharya, Shah, & Mishra, 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, leading to their various biological effects .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic profiles, indicating potential for good bioavailability .
Result of Action
Based on the activities of similar compounds, it can be inferred that it may have a range of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-13(15)9-3-1-8(2-4-9)5-12-7-10-6-11-12/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRYCUYVBBCXHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424309 | |
Record name | 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119192-09-5 | |
Record name | 1-(4-Nitrobenzyl)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119192-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of analyzing 1-(4-Nitrobenzyl)-1H-1,2,4-triazole in Rizatriptan Benzoate?
A1: While the provided abstract doesn't specify the reason for analyzing 1-(4-Nitrobenzyl)-1H-1,2,4-triazole in Rizatriptan Benzoate, the presence of this compound likely points to its role as a potential impurity or degradation product. The study likely focuses on developing a robust analytical method to detect and quantify this compound in Rizatriptan Benzoate []. This is crucial for ensuring the quality, safety, and efficacy of the pharmaceutical product.
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